molecular formula C20H21N3O3S2 B2698456 N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922022-34-2

N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2698456
CAS No.: 922022-34-2
M. Wt: 415.53
InChI Key: UMARVZOQAZUKBC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a sulfonamide group, and a benzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzyl Group: The final step involves the alkylation of the thiazole-sulfonamide intermediate with 4-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide under reducing conditions with agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced forms like sulfinamides or sulfides.

    Substitution: Substituted thiazole or benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest for pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. The thiazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a chlorine substituent, which may alter its biological activity.

    N-(4-methylbenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide: Contains a methoxy group, potentially affecting its chemical reactivity and pharmacological properties.

Uniqueness

N-(4-methylbenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-3-7-16(8-4-14)12-21-19(24)11-17-13-27-20(22-17)23-28(25,26)18-9-5-15(2)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMARVZOQAZUKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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